Methyl 2-formylpyrimidine-4-carboxylate
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Overview
Description
Methyl 2-formylpyrimidine-4-carboxylate, also known as M2FPC, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in pharmaceuticals and agrochemicals. This molecule has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Mechanism of Action
Target of Action
Methyl 2-formylpyrimidine-4-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity . They have shown promising properties in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-formylpyrimidine-4-carboxylate in lab experiments is its ability to exhibit a range of biological activities, making it a potential candidate for the development of new pharmaceuticals and agrochemicals. Additionally, Methyl 2-formylpyrimidine-4-carboxylate is relatively easy to synthesize and is commercially available. However, one of the limitations of using Methyl 2-formylpyrimidine-4-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Methyl 2-formylpyrimidine-4-carboxylate. One potential direction is the development of new pharmaceuticals and agrochemicals based on the structure of Methyl 2-formylpyrimidine-4-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-formylpyrimidine-4-carboxylate and its potential toxicity. Finally, studies are needed to explore the potential applications of Methyl 2-formylpyrimidine-4-carboxylate in other fields, such as materials science and catalysis.
Synthesis Methods
Methyl 2-formylpyrimidine-4-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4-methylpyrimidine with ethyl formate and subsequent hydrolysis, or through the reaction of 2,4-dihydroxypyrimidine with methyl formate and subsequent oxidation. The former method has been found to be more efficient and yields a higher purity of Methyl 2-formylpyrimidine-4-carboxylate.
Scientific Research Applications
Methyl 2-formylpyrimidine-4-carboxylate has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. In the pharmaceutical industry, Methyl 2-formylpyrimidine-4-carboxylate has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, Methyl 2-formylpyrimidine-4-carboxylate has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In the agrochemical industry, Methyl 2-formylpyrimidine-4-carboxylate has been found to exhibit herbicidal activity against various weed species.
properties
IUPAC Name |
methyl 2-formylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)5-2-3-8-6(4-10)9-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHGYFQHOLPMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formylpyrimidine-4-carboxylate | |
CAS RN |
1823354-99-9 |
Source
|
Record name | methyl 2-formylpyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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